![molecular formula C16H13ClN2OS B5716791 2-(5-chloro-2-thienyl)-N-ethyl-4-quinolinecarboxamide CAS No. 5696-18-4](/img/structure/B5716791.png)
2-(5-chloro-2-thienyl)-N-ethyl-4-quinolinecarboxamide
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Overview
Description
2-(5-chloro-2-thienyl)-N-ethyl-4-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential pharmacological properties. This compound is also known as cloxiquine and has been found to exhibit antimalarial, antiviral, and antitumor activities.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-thienyl)-N-ethyl-4-quinolinecarboxamide is not well understood. However, it has been suggested that the compound may interfere with the synthesis of nucleic acids in the malaria parasite, leading to inhibition of growth and replication.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-chloro-2-thienyl)-N-ethyl-4-quinolinecarboxamide can induce apoptosis in cancer cells, suggesting potential antitumor activity. It has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(5-chloro-2-thienyl)-N-ethyl-4-quinolinecarboxamide in lab experiments is its relatively low toxicity compared to other antimalarial drugs. However, it has been found to have limited solubility in water, which may affect its effectiveness in vivo.
Future Directions
Future research on 2-(5-chloro-2-thienyl)-N-ethyl-4-quinolinecarboxamide could focus on the development of more efficient synthesis methods to improve its yield and solubility. Additionally, studies could be conducted to investigate the compound's potential as an antitumor and anti-inflammatory agent. Further research could also explore the mechanism of action of the compound, which could provide insight into its potential therapeutic uses. Finally, studies could be conducted to investigate the compound's potential as a treatment for other viral infections.
Synthesis Methods
The synthesis of 2-(5-chloro-2-thienyl)-N-ethyl-4-quinolinecarboxamide can be achieved through the reaction of 2-chloro-5-thiophenecarboxylic acid with ethylamine, followed by reaction with 4-chloroquinoline-6-carboxylic acid. The final product is obtained through the reaction of the intermediate with acetic anhydride.
Scientific Research Applications
2-(5-chloro-2-thienyl)-N-ethyl-4-quinolinecarboxamide has been widely studied for its potential antimalarial activity. It has been found to inhibit the growth of the malaria parasite Plasmodium falciparum in vitro. Additionally, it has been shown to have antiviral activity against herpes simplex virus type 1 and 2, and cytomegalovirus.
properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-ethylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-2-18-16(20)11-9-13(14-7-8-15(17)21-14)19-12-6-4-3-5-10(11)12/h3-9H,2H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSISALRCRWMDLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357813 |
Source
|
Record name | 2-(5-chlorothiophen-2-yl)-N-ethylquinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chlorothiophen-2-yl)-N-ethylquinoline-4-carboxamide | |
CAS RN |
5696-18-4 |
Source
|
Record name | 2-(5-chlorothiophen-2-yl)-N-ethylquinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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